4H-1-Benzopyran-4-one, 3-methoxy-2-(2-methoxyphenyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

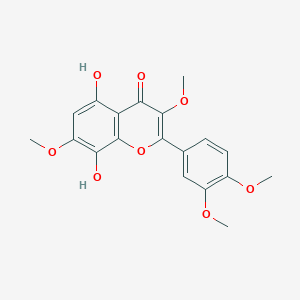

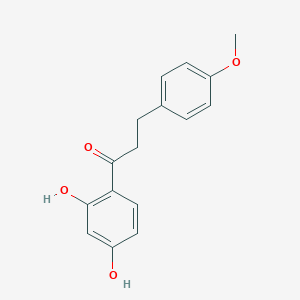

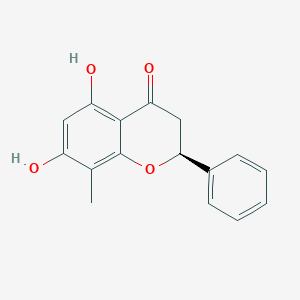

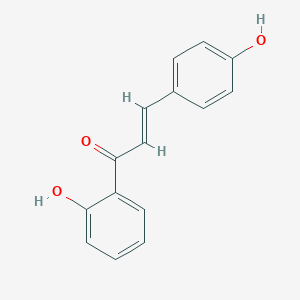

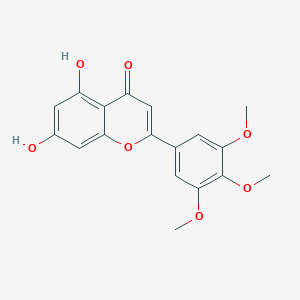

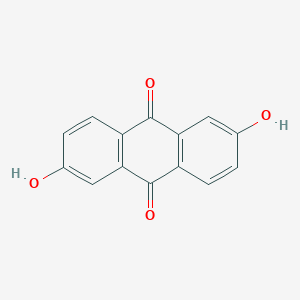

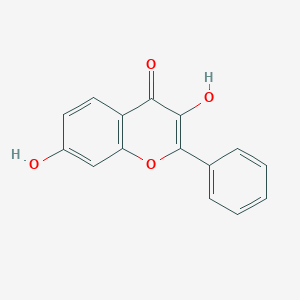

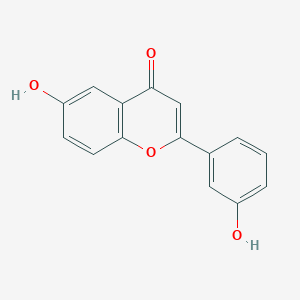

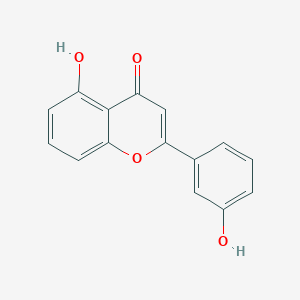

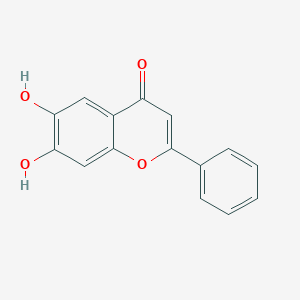

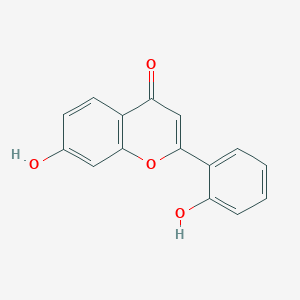

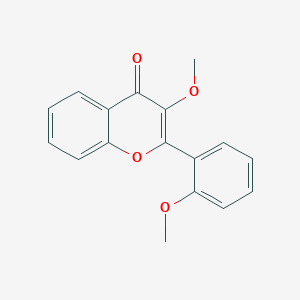

4H-1-Benzopyran-4-one, 3-methoxy-2-(2-methoxyphenyl)-, also known as 3,2’-dimethoxyflavone, is a chemical compound with the molecular formula C17H14O4 . It is an ether and a member of flavonoids .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzopyran-4-one core with methoxy groups attached at the 3rd and 2nd positions . The IUPAC name for this compound is 3-methoxy-2-(2-methoxyphenyl)chromen-4-one .Physical And Chemical Properties Analysis

The molecular weight of 4H-1-Benzopyran-4-one, 3-methoxy-2-(2-methoxyphenyl)- is 282.29 g/mol . It has a complexity of 429 and a topological polar surface area of 44.8 Ų . Other properties such as solubility, melting point, and boiling point are not specified in the retrieved sources.Mécanisme D'action

Target of Action

The primary target of 3,2’-dimethoxyflavone is the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons . This receptor plays a crucial role in several biological processes, including cell proliferation and differentiation .

Mode of Action

3,2’-Dimethoxyflavone acts as an antagonist of the AhR . It inhibits the transformation of AhR to its nuclear binding form, thereby blocking the formation of the nuclear AhR complex in cells . This prevents the AhR from interacting with specific DNA sequences known as dioxin response elements, which in turn inhibits the transcription of target genes .

Biochemical Pathways

The interaction of 3,2’-dimethoxyflavone with the AhR affects several biochemical pathways. For instance, it inhibits the induction of Cytochrome P450 1A1 (CYP1A1), a gene that is normally activated upon AhR binding . CYP1A1 is involved in the metabolism of xenobiotics and the activation of pro-carcinogens .

Pharmacokinetics

The pharmacokinetics of 3,2’-dimethoxyflavone involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, concentrations of the compound quickly approach their maximum within 1-2 hours, and then are gradually excreted with half-lives of 3-6 hours . The compound shows low oral bioavailability of 1 to 4% . It is mainly eliminated through urine in the forms of demethylated, sulfated, and glucuronidated products .

Result of Action

The antagonistic action of 3,2’-dimethoxyflavone on the AhR leads to a reduction in the synthesis and accumulation of Poly (ADP-ribose) polymerase (PARP), thereby protecting cortical neurons against cell death induced by Parthanatos . It also has various biological activities, including antioxidant, anti-cancer, anti-inflammatory, anti-atherogenic, hypolipidaemic, and neuroprotective or neurotrophic effects .

Action Environment

The action of 3,2’-dimethoxyflavone can be influenced by various environmental factors. For instance, the presence of other compounds, such as those found in the environment of Staphylococcus aureus, can affect the inhibitory activity of 3,2’-dimethoxyflavone on the ArlRS two-component system

Propriétés

IUPAC Name |

3-methoxy-2-(2-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-13-9-5-4-8-12(13)16-17(20-2)15(18)11-7-3-6-10-14(11)21-16/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZIKJCJJAPNQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350253 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 3-methoxy-2-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-1-Benzopyran-4-one, 3-methoxy-2-(2-methoxyphenyl)- | |

CAS RN |

105827-35-8 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 3-methoxy-2-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.